molecular formula C12H26O3P+ B12642426 bis[(2R)-2-methylpentoxy]-oxophosphanium CAS No. 92379-52-7

bis[(2R)-2-methylpentoxy]-oxophosphanium

Cat. No.: B12642426
CAS No.: 92379-52-7
M. Wt: 249.31 g/mol
InChI Key: NGEQUSKTIGQINV-VXGBXAGGSA-N
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Description

bis[(2R)-2-methylpentoxy]-oxophosphanium is an organophosphorus compound featuring a central phosphorus atom bonded to two chiral (2R)-2-methylpentoxy groups and an oxygen atom, forming an oxophosphanium ion (P=O⁺). The (2R)-configured methylpentoxy substituents introduce stereochemical complexity, which may influence its physical properties (e.g., melting point, solubility) and reactivity. While direct experimental data on this compound are unavailable in the provided evidence, its structure can be inferred from analogous oxophosphanium derivatives .

Key structural features:

  • Chirality: The (2R)-configuration at the methylpentoxy groups may enhance enantioselective interactions in chiral environments.
  • Branched alkyl chains: The 2-methylpentoxy substituents likely impart moderate hydrophobicity compared to longer or aromatic chains.
  • Oxophosphanium core: The P=O⁺ moiety is polarizable, contributing to reactivity in nucleophilic or acidic conditions.

Properties

CAS No.

92379-52-7

Molecular Formula

C12H26O3P+

Molecular Weight

249.31 g/mol

IUPAC Name

bis[(2R)-2-methylpentoxy]-oxophosphanium

InChI

InChI=1S/C12H26O3P/c1-5-7-11(3)9-14-16(13)15-10-12(4)8-6-2/h11-12H,5-10H2,1-4H3/q+1/t11-,12-/m1/s1

InChI Key

NGEQUSKTIGQINV-VXGBXAGGSA-N

Isomeric SMILES

CCC[C@@H](C)CO[P+](=O)OC[C@H](C)CCC

Canonical SMILES

CCCC(C)CO[P+](=O)OCC(C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[(2R)-2-methylpentoxy]-oxophosphanium typically involves the reaction of 2-methylpentanol with a phosphorus-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride or phosphorus

Comparison with Similar Compounds

Structural and Functional Analogues

bis(2-ethylhexoxy)-oxophosphanium (C₁₆H₃₄O₃P⁺)
  • Structure : Branched ethylhexoxy groups (C₈H₁₇O⁻).
  • Stability : Exhibits high variability in analytical response factors due to instability during migration studies.
  • Applications : Used in migration studies for assessing leachables, though its instability complicates quantification.
  • Key Difference : Longer alkyl chains increase hydrophobicity but reduce stability compared to the target compound.
bis(4-nonylphenoxy)-oxophosphanium (C₃₀H₄₆O₃P⁺)
  • Structure: Aromatic 4-nonylphenoxy groups.
  • Stability : Higher stability due to aromatic conjugation and bulky substituents.
  • Applications: Potential use in surfactants or polymer additives.
  • Key Difference : Aromatic groups enhance thermal stability but reduce solubility in polar solvents.
bis(p-tolyl)phosphine oxide (C₁₄H₁₄OP⁺)
  • Structure : Aromatic p-tolyl (methylphenyl) groups.
  • Solubility : Soluble in organic solvents due to aromaticity.
  • Applications: Intermediate in organometallic synthesis.
  • Key Difference : Aromatic rings enable π-π stacking but eliminate chirality.
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium (C₆H₁₀Cl₄O₃P⁺)
  • Structure : Chlorinated propan-2-yloxy groups.
  • Reactivity : High reactivity due to electron-withdrawing Cl atoms.
  • Applications : Flame retardants (e.g., TDCPP derivatives).
  • Key Difference : Chlorination increases density and flame retardancy but raises toxicity concerns.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Stability Key Applications References
bis[(2R)-2-methylpentoxy]-oxophosphanium C₁₂H₂₆O₃P⁺ 249.31 (calculated) Moderate (inferred) Moderate (inferred) Chiral catalysts (hypothetical) N/A
bis(2-ethylhexoxy)-oxophosphanium C₁₆H₃₄O₃P⁺ 305.41 Low Low Migration studies
bis(4-nonylphenoxy)-oxophosphanium C₃₀H₄₆O₃P⁺ 501.65 Insoluble High Surfactants, additives
bis(p-tolyl)phosphine oxide C₁₄H₁₄OP⁺ 229.24 Organic solvents High Synthesis intermediates
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium C₆H₁₀Cl₄O₃P⁺ 315.93 Low High reactivity Flame retardants

Research Findings and Trends

  • Stability vs. Structure: Branched alkyl chains (e.g., 2-ethylhexoxy) reduce stability due to steric hindrance and poor packing . Aromatic substituents (e.g., p-tolyl, nonylphenoxy) enhance stability via conjugation and van der Waals interactions .
  • Chirality Effects :
    • The (2R)-configuration in the target compound may improve enantioselectivity in asymmetric catalysis, though direct evidence is lacking. Chiral analogs in and demonstrate stereochemistry-dependent crystal packing and hydrogen bonding .
  • Analytical Behavior :
    • Unstable compounds like bis(2-ethylhexoxy)-oxophosphanium show high variability in LC-MS/GC-MS response factors, complicating quantification .

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